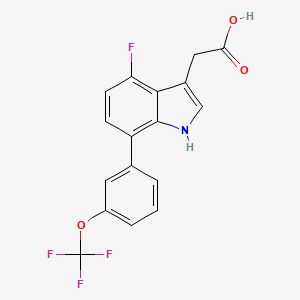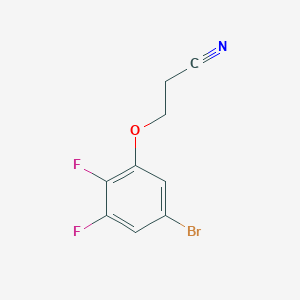
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16O2S and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a methoxy group, two methyl groups, a thiophene ring, and a phenyl group attached to a methanol moiety. It is a crystalline solid with a purity of at least 95% .
Preparation Methods
The synthesis of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol can be compared with similar compounds, such as:
(4-Methoxy-3,5-dimethylphenyl)-thiophen-2-ylmethanol: This compound has a similar structure but differs in the position of the methoxy and methyl groups.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: This compound contains a pyridine ring instead of a thiophene ring, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C14H16O2S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
(4-methoxy-3,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O2S/c1-9-13(16-3)10(2)17-14(9)12(15)11-7-5-4-6-8-11/h4-8,12,15H,1-3H3 |
InChI Key |
UUJXHLVTEQPMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1OC)C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)



